Ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Overview
Description
Ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound that is part of the pyrrolo[2,3-b]pyridine family . This family of compounds is known for their inhibitory activity against human neutrophil elastase (HNE), a potent protease involved in various pathologies affecting the respiratory system .
Synthesis Analysis
The synthesis of this compound involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . The synthesis process is robust and has been used to synthesize a large number of similar compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolo[2,3-b]pyridine scaffold . This scaffold is an isomer of indazoles, and the shift of the nitrogen from position 2 to position 7 influences the activity of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its inhibitory activity against HNE. The introduction of certain substituents at position 5 of the pyrrolo[2,3-b]pyridine scaffold is tolerated, with retention of HNE inhibitory activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular weight of 118.1359 .Scientific Research Applications
Antibacterial Activity
A study by Toja et al. (1986) synthesized a series of compounds from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, leading to the development of a compound with noted antibacterial activity in vitro. This suggests potential applications in developing new antibacterial agents (Toja et al., 1986).
Antihypertensive Activity
Kumar and Mashelker (2006) synthesized derivatives of Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, which are expected to exhibit antihypertensive activity. This highlights the compound's potential use in cardiovascular disease research (Kumar & Mashelker, 2006).
Synthesis of Fluorinated Compounds
Wang et al. (2012) conducted research on the synthesis of Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives. This work is significant for the synthesis of related fluorinated fused heterocyclic compounds, important in various chemical and pharmaceutical applications (Wang et al., 2012).
Catalysis Research
Zhu et al. (2003) explored the use of Ethyl 2-methyl-2,3-butadienoate in phosphine-catalyzed annulation, leading to the formation of functionalized tetrahydropyridines. This research is important in the field of organic synthesis and catalysis (Zhu et al., 2003).
Mechanism of Action
The mechanism of action of this compound is related to its inhibitory activity against HNE. Docking experiments have shown that the orientation of the active pyrrolo[2,3-b]pyridines in the HNE catalytic triad Ser195-His57-Asp102 correlates with the effectiveness of the inhibitor interaction with the enzyme .
Future Directions
The future directions for this compound could involve further exploration of its inhibitory activity against HNE and potential applications in the treatment of respiratory diseases . Additionally, the robust synthesis methodology could be used to create a wide range of similar compounds with diverse functional groups .
Properties
IUPAC Name |
ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-6(2)8-10(14-9)7(12)4-5-13-8/h4-5,14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVARPNAJTYGWSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=NC=CC(=C2N1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140761 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 7-chloro-3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301140761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-73-7 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 7-chloro-3-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 7-chloro-3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301140761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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